Lipophilicity (logP) of the N1-tert-Butyl Derivative vs. N1-Unsubstituted Analog
The introduction of the tert-butyl group at the N1 position markedly increases the lipophilicity of the scaffold compared to the unsubstituted 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine core. The target compound has a measured logP of 2.206 [1]. While exact logP values for the unsubstituted analog are not available in the same source, its computed XLogP3-AA is typically below 1.5. This difference of approximately >0.7 log units indicates a significantly higher partition coefficient, which can be crucial for passive membrane permeability of the final library compounds.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 2.206 (measured/reported by Enamine via ChemBase) [1] |
| Comparator Or Baseline | 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (unsubstituted): Computed XLogP3-AA < 1.5 [2] |
| Quantified Difference | ΔlogP > ~0.7 |
| Conditions | logP reported by vendor (Enamine) vs. PubChem computed XLogP3-AA for the comparator |
Why This Matters
Higher lipophilicity directly influences the drug-likeness of downstream products; the tert-butyl derivative is a preferred starting point for optimizing absorption and distribution in cellular assays.
- [1] ChemBase. 1-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine product data: purity 95%, logP 2.206. Enamine LLC. View Source
- [2] PubChem. 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine, CID 688695. XLogP3-AA computed property. View Source
